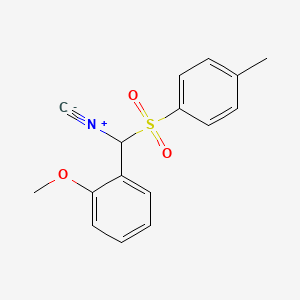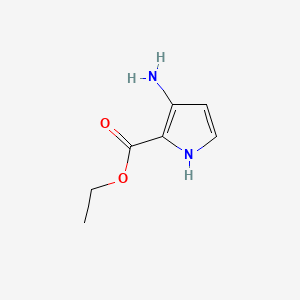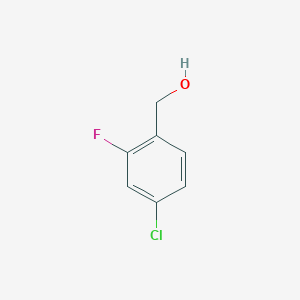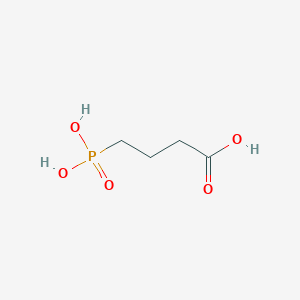
7-Amino-2-methylchromone
Übersicht
Beschreibung
7-Amino-2-methylchromone: is a heterocyclic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a derivative of chromone, characterized by the presence of an amino group at the 7th position and a methyl group at the 2nd position on the chromone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Amino-2-methylchromone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with formamide in the presence of a catalyst such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and solvent recovery systems to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Amino-2-methylchromone can undergo oxidation reactions, typically using oxidizing agents such as or .
Substitution: Substitution reactions can occur at the amino group or the chromone ring, using reagents such as halogens or alkylating agents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a base or acid catalyst.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
7-Amino-2-methylchromone is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential as a fluorescent probe. Its chromone core can exhibit fluorescence, which is useful in imaging and diagnostic applications .
Medicine:
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications, including coatings and polymers .
Wirkmechanismus
The mechanism of action of 7-Amino-2-methylchromone involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases , leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
- 7-Hydroxy-2-methylchromone
- 7-Methoxy-2-methylchromone
- 7-Aminoflavone
- 6-Aminoflavone
Comparison:
Compared to these similar compounds, 7-Amino-2-methylchromone is unique due to the presence of both an amino group and a methyl group on the chromone ring. This dual substitution enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the amino group at the 7th position can participate in hydrogen bonding and other interactions, making it particularly valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
7-amino-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKDFQZWVPNDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395110 | |
| Record name | 7-Amino-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-70-5 | |
| Record name | 7-Amino-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-2-methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of 7-Amino-2-methylchromone derivatives and their cytotoxic activity?
A1: Research indicates that modifications to the this compound core structure can significantly influence its cytotoxic activity. For example, the introduction of a styryl group at the 2-position, particularly with a 3,4-methylenedioxy substitution, as seen in (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7), led to increased potency against MCF-7 breast cancer cells. [] Further exploration of diverse substituents at various positions on the chromone scaffold is necessary to establish a comprehensive SAR profile.
Q2: What are the implications of the observed cell cycle arrest induced by ASC-7 in MCF-7 cells?
A3: ASC-7 was shown to induce G0/G1 phase arrest in MCF-7 breast cancer cells. [] This phase is crucial for cell cycle regulation, where cells commit to either growth and division or enter a quiescent state. The ability of ASC-7 to arrest cells in this phase suggests a potential mechanism for its cytotoxic effect, preventing uncontrolled proliferation, a hallmark of cancer cells. Further investigation into the specific molecular targets and pathways involved in this cell cycle arrest is warranted.
Q3: Beyond cytotoxicity, the studies mention the synthesis of this compound and 7-Aminoflavone complexes with copper(II) and ruthenium(II). What is the rationale behind exploring these metal complexes?
A4: The formation of metal complexes with organic molecules like this compound and 7-Aminoflavone can lead to compounds with altered pharmacological profiles compared to the parent ligands. [] These metal complexes, particularly with transition metals like copper and ruthenium, are being actively investigated for their potential anticancer activities. The incorporation of the metal ion can influence factors such as cellular uptake, target interactions, and redox properties, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action.
Q4: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A4: Various spectroscopic methods have been employed to elucidate the structural features of this compound. These include:
- FT-IR (Fourier Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule. []
- FT-Raman (Fourier Transform Raman Spectroscopy): Complementary to FT-IR, offering further insights into molecular vibrations and structure. []
- NMR (Nuclear Magnetic Resonance Spectroscopy): Reveals detailed information about the connectivity and environment of atoms within the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)











![5,12-Dihydroindolo[3,2-a]carbazole](/img/structure/B1586909.png)
